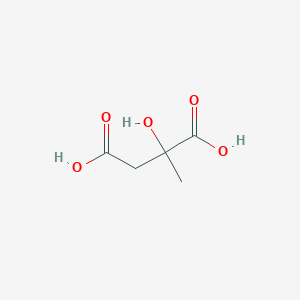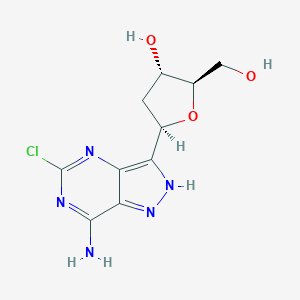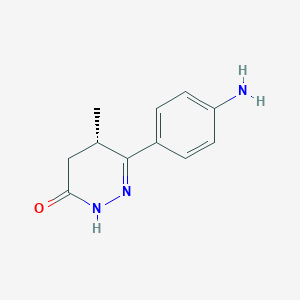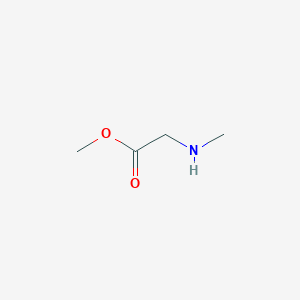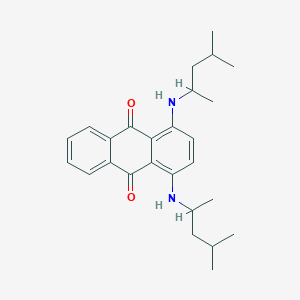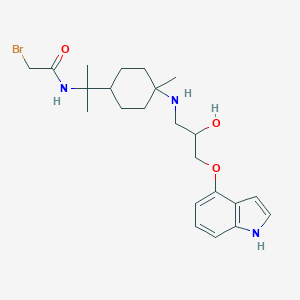
(+/-)-Pindobind
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (+/-)-Pindobind, such as pinidine and pindolol, involves several innovative approaches. For instance, the stereocontrolled syntheses of piperidine derivatives, which are structurally related to (+/-)-Pindobind, utilize diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents, highlighting a method for asymmetric synthesis of pinidine enantiomers (Poerwono et al., 1998). Additionally, strategic use of pinacol-terminated Prins cyclizations in synthesis emphasizes the development of new transformations for molecular complexity (Overman & Pennington, 2003).
Molecular Structure Analysis
Molecular structure analysis of (+/-)-Pindobind and related compounds involves determining the stereochemistry and the relative and absolute configurations of the molecule. The determination of stereochemistry is crucial for understanding the molecule's biological activity and synthesis. For instance, the synthesis of (-)-pinolidoxin explores the stereocontrolled polyol synthesis, providing insights into the molecular structure (Liu & Kozmin, 2002).
Chemical Reactions and Properties
The chemical reactions and properties of (+/-)-Pindobind involve its reactivity and the conditions under which it can undergo various chemical transformations. The palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates is a method that can be applied to the synthesis of unsymmetrical 1,3-dienes, demonstrating the molecule's versatile reactivity (Takagi et al., 2002).
Physical Properties Analysis
The physical properties of (+/-)-Pindobind, such as solubility, melting point, and boiling point, are essential for its application in different fields. Although specific studies on (+/-)-Pindobind's physical properties were not found, analogous compounds' physical properties provide insights into how these characteristics might influence (+/-)-Pindobind's applications and handling.
Chemical Properties Analysis
The chemical properties of (+/-)-Pindobind, including acidity, basicity, and reactivity towards other chemicals, are fundamental for predicting its behavior in various environments and reactions. The chemical modification of related compounds, such as pinostrobin and tectochrysin, demonstrates the reactivity of specific functional groups and how they can be modified to obtain desired products (Adekenov & Baisarov, 2021).
Applications De Recherche Scientifique
Protein-Protein Interaction Networks
Protein-protein interaction networks (PINs) offer a framework for understanding complex biological activities, including the mechanisms through which compounds like "(+/-)-Pindobind" may interact within cellular systems. The reconstruction and application of PINs have advanced, facilitating function annotation, subsystem investigation, evolution analysis, hub protein analysis, and regulation mechanism analysis in biological research. This approach is pivotal for in-depth exploration of biological process mechanisms, suggesting that compounds such as "(+/-)-Pindobind" could be studied within this framework for systematic investigation of their roles in various organisms (Hao et al., 2016).
Meta-Research in Scientific Ecosystem
Meta-research investigates efficiency, quality, and bias within the scientific ecosystem, addressing concerns about the credibility of scientific literature. This discipline offers a pathway to calibrate the scientific ecosystem towards higher standards, potentially affecting the research on compounds like "(+/-)-Pindobind" by providing empirical evidence that informs reform initiatives (Hardwicke et al., 2019).
Public Participation in Scientific Research
The concept of public participation in scientific research (PPSR) underlines the importance of engaging the public in the research process, which could influence how studies on "(+/-)-Pindobind" are designed and their outcomes. This model emphasizes the negotiation of scientific and public interests for project design towards integrated goals, potentially enhancing the outcomes for scientific research, individual participants, and social-ecological systems (Shirk et al., 2012).
Developmental Origins of Health and Disease
Research in the developmental origins of health and disease (DOHaD) links early life events to the risk of chronic diseases later in life. This area of study suggests that understanding the effects of compounds like "(+/-)-Pindobind" during critical developmental windows could inform prevention and treatment strategies for chronic diseases, emphasizing the need for interdisciplinary research to elucidate the influence of early-life exposures on health outcomes across the lifespan (Silveira et al., 2007).
Artificial Intelligence in Health and Medicine
The integration of artificial intelligence (AI) in health and medicine provides a new lens through which to view the applications of compounds like "(+/-)-Pindobind". AI techniques, including machine learning and neural networks, are applied to clinical prediction and treatment, suggesting that AI could accelerate the understanding and application of "(+/-)-Pindobind" in therapeutic contexts (Tran et al., 2019).
Propriétés
IUPAC Name |
2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWXFIRAISQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910011 | |
| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Pindobind | |
CAS RN |
106469-51-6 | |
| Record name | N(8)-Bromoacetyl-N(1)-3'-(4-indolyloxy)-2'-hydroxypropyl-1,8-diamino-4-menthane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
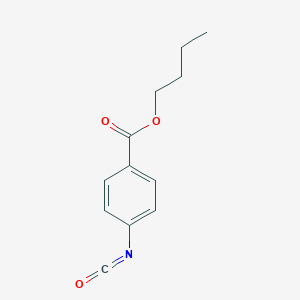
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)
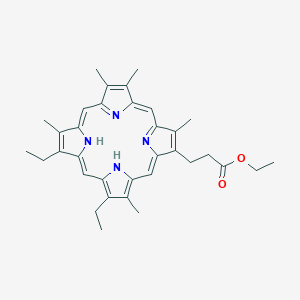

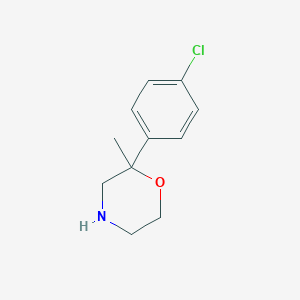
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
